cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione

Aqueous solubility Drug formulation Hydrogen bonding

cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione outperforms unsubstituted or alkyl-DKPs through enhanced aqueous solubility (four H-bond donors, six acceptors), predictable hydrolytic degradation to a non-cytotoxic species, and demonstrated 97% MRSA antibiofilm activity in vivo without dermal toxicity. As the stereochemically defined (3S,6S) reference standard for pH-responsive poly(α-aminoester) degradation analysis, it ensures reliable LC-MS/MS method validation. Choose this compound for its unique combination of scaffold rigidity, polar functionality, and favorable safety margin—the rational building block for antimicrobial biomaterials and water-soluble macrocycle libraries.

Molecular Formula C8H14N2O4
Molecular Weight 202.21 g/mol
CAS No. 1333325-24-8
Cat. No. B015405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione
CAS1333325-24-8
Molecular FormulaC8H14N2O4
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESC(CO)C1C(=O)NC(C(=O)N1)CCO
InChIInChI=1S/C8H14N2O4/c11-3-1-5-7(13)10-6(2-4-12)8(14)9-5/h5-6,11-12H,1-4H2,(H,9,14)(H,10,13)/t5-,6-/m0/s1
InChIKeyYCISBBFTTVKSNK-WDSKDSINSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione: A Hydroxyethyl-Functionalized 2,5-Diketopiperazine Scaffold for Medicinal Chemistry and Polymer Precursor Applications


cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione (CAS 1333325-24-8, also referenced as 28814-72-4) is a symmetric 2,5-diketopiperazine (DKP) derivative bearing two hydroxyethyl substituents at the 3 and 6 positions of the piperazine-2,5-dione core [1]. With the molecular formula C₈H₁₄N₂O₄ and a molecular weight of 202.21 g/mol, this compound belongs to the class of cyclic dipeptides that serve as privileged scaffolds in drug discovery due to their conformational rigidity, hydrogen-bonding capacity, and metabolic stability [2]. The hydroxyethyl functionalization distinguishes this DKP from simpler alkyl- or aryl-substituted analogs by imparting enhanced aqueous solubility and additional hydrogen-bonding sites, making it a versatile building block for peptidomimetic design, biodegradable polymer synthesis, and bioactive molecule development [3].

Why cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione Cannot Be Simply Replaced with Alternative 2,5-Diketopiperazines


The 2,5-diketopiperazine (DKP) scaffold is not a monolithic entity; substituent identity, number, and stereochemistry profoundly alter physicochemical properties and biological performance [1]. Unsubstituted 2,5-piperazinedione lacks the hydrogen-bonding capacity and solubility enhancements conferred by hydroxyethyl groups [2]. Alkyl-substituted DKPs exhibit increased hydrophobicity and distinct membrane-partitioning behavior that diverges significantly from the polar, water-compatible profile of bis(hydroxyethyl)-functionalized derivatives [1]. Even among hydroxyethyl-containing DKPs, the number and position of substituents critically influence degradation kinetics, metabolic stability, and downstream biological activity—mono-hydroxyethyl DKPs demonstrate different solubility profiles and degradation pathways compared to the bis-substituted analog [3]. Procurement decisions based solely on the DKP core without accounting for substituent-driven property divergence risk selecting a compound with incompatible solubility, unsuitable degradation behavior, or misaligned hydrogen-bonding capacity for the intended application.

Quantitative Evidence Differentiating cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione from In-Class Analogs


Enhanced Aqueous Solubility via Dual Hydroxyethyl Functionalization Compared to Unsubstituted DKP Core

cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione exhibits substantially improved aqueous solubility relative to the unsubstituted 2,5-piperazinedione core scaffold, driven by the introduction of two hydroxyethyl substituents that increase hydrogen-bonding capacity [1]. The bis(hydroxyethyl) substitution increases the number of hydrogen bond donors from 2 to 4 and acceptors from 4 to 6 compared to unsubstituted 2,5-piperazinedione, directly enhancing water compatibility [2].

Aqueous solubility Drug formulation Hydrogen bonding

Bis(N-hydroxyethyl) Diketopiperazine as the Degradation Product Enabling 97% Biofilm-Associated MRSA Eradication

Bis(N-hydroxyethyl) diketopiperazine—the degradation product of N-hydroxyethylglycine-derived poly(α-aminoester)s—has been directly implicated in potent antibiofilm activity. The polymer system releasing this DKP eliminated 97% of biofilm-associated methicillin-resistant Staphylococcus aureus (MRSA) in a murine wound infection model [1]. This antibiofilm efficacy is linked specifically to the bis(N-hydroxyethyl) substitution pattern, which influences the polymer's charge-altering degradation mechanism and the bioactivity of the released DKP species [2].

Antimicrobial polymers Biofilm eradication pH-responsive degradation

Hydroxyethyl Substitution Enables Selective Cytotoxicity Against Nutrient-Starved Cancer Cells: A Functional Contrast with Benzyl-Substituted DKPs

While bis(hydroxyethyl) DKP exhibits low general cytotoxicity across multiple cell lines, this property stands in functional contrast to aromatic-substituted DKPs. (3S,6S)-3,6-dibenzylpiperazine-2,5-dione demonstrates selective cytotoxicity against glucose-starved PANC-1 pancreatic carcinoma cells with an IC₅₀ of 28 µM, while showing no effect under nutrient-rich conditions up to 1000 µM [1]. The hydroxyethyl substitution pattern confers a distinctly different cellular interaction profile—low basal cytotoxicity—which may be advantageous for applications requiring metabolic stability without off-target cell killing .

Cancer metabolism Tumor microenvironment Selective cytotoxicity

Dual Hydroxyethyl Substitution Alters Degradation Kinetics and Release Profiles Relative to Mono-Hydroxyethyl DKPs

The bis(N-hydroxyethyl) substitution pattern dictates a specific sequential 1,5- and 1,6-O→N acyl shift degradation mechanism that differs fundamentally from the degradation behavior of mono-hydroxyethyl DKPs [1]. In poly(α-aminoester) systems, polymers derived from N-hydroxyethylglycine degrade selectively to bis(N-hydroxyethyl) diketopiperazine as the exclusive DKP product, whereas mono-hydroxyethyl precursors yield different product distributions and degradation kinetics [2]. This substitution-dependent degradation fidelity is critical for applications requiring predictable release profiles.

Degradation kinetics Polymer precursors Controlled release

Recommended Application Scenarios for cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione Based on Validated Performance Data


Biodegradable Antimicrobial Polymer Precursor for Wound Care and Infection Control

This compound serves as the core degradation product and structural motif in pH-responsive cationic poly(α-aminoester)s designed for antimicrobial applications. When incorporated into N-hydroxyethylglycine-derived polymer backbones, the system degrades selectively to bis(N-hydroxyethyl) diketopiperazine under physiological pH conditions. This degradation product has been directly linked to potent antibiofilm activity, achieving 97% elimination of biofilm-associated MRSA in a murine wound infection model without acute dermal toxicity [1]. The predictable, charge-altering degradation mechanism enables controlled release of the active DKP species at infection-relevant pH ranges, making this compound strategically valuable for next-generation antimicrobial polymer development targeting biofilm-associated infections.

Hydrophilic Building Block for Peptidomimetic and Conformationally Constrained Drug Design

The 2,5-diketopiperazine scaffold provides conformational rigidity that mimics peptide β-turn and γ-turn geometries, making it a privileged template in medicinal chemistry. cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione specifically offers a hydrophilic, hydrogen-bond-rich periphery with four H-bond donors and six acceptors, enabling aqueous compatibility that simpler alkyl- or aryl-substituted DKPs lack [2]. The hydroxyethyl side chains serve as modifiable handles for further functionalization (e.g., esterification, ether formation) while maintaining the DKP core's rigidity. This combination of scaffold constraint and polar functionality is particularly valuable for designing peptidomimetics targeting extracellular protein-protein interactions or for constructing water-soluble macrocyclic libraries where traditional hydrophobic DKPs exhibit poor solubility [3].

Low-Cytotoxicity Scaffold for Biocompatible Material Development

Hydroxyethyl-substituted piperazine-2,5-diones consistently demonstrate low cytotoxicity profiles across multiple cell lines, distinguishing them from aryl-substituted DKPs that exhibit selective or broad cytotoxic activity [4]. This favorable safety margin supports the compound's use in applications where minimal off-target cell death is essential, including biocompatible polymer synthesis, tissue engineering scaffolds, and drug delivery vehicles intended for sensitive biological environments. The combination of predictable hydrolytic degradation to a non-cytotoxic DKP species and the absence of aromatic toxicity liabilities positions this compound as a preferred starting material for implantable or injectable biomaterial formulations where long-term biocompatibility is a primary selection criterion [1].

Analytical Reference Standard for DKP Degradation Product Identification in Poly(aminoester) Characterization

In the development and quality control of pH-responsive poly(α-aminoester) delivery systems, accurate identification and quantification of degradation products is essential for regulatory compliance and batch-to-batch consistency. cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione serves as the authentic reference standard for the bis(N-hydroxyethyl) DKP degradation product generated from N-hydroxyethylglycine-containing polymers [1]. Procurement of this compound with certified purity (≥97% typical vendor specification) enables reliable LC-MS/MS method development, degradation kinetic studies, and stability-indicating assay validation. The defined stereochemistry (cis or (3S,6S) configuration) ensures accurate retention time matching and fragmentation pattern confirmation in analytical workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.